molecular formula C15H11BrF3NO B2600709 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-59-8

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No. B2600709
CAS RN: 868255-59-8
M. Wt: 358.158
InChI Key: GOHWKTXBGTXXIU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as BPTFAP, is an organic compound with a wide range of applications in scientific research. It has been used in numerous studies to study the structure and properties of different molecules, as well as in the synthesis of various compounds. BPTFAP is a relatively new compound, with its first synthesis reported in 2018. Since then, it has become increasingly popular in the scientific community due to its unique properties and versatility.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds often involves reactions like Grignard reactions, oxidation processes, and cross-coupling reactions. For example, a study on the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene achieved an overall yield of 82.5% using Na2Cr2O7 and concentrated sulfuric acid as oxidants, highlighting efficient pathways to produce halogenated phenyl compounds (Qiao Lin-lin, 2009).

  • Chemical Reactions : Studies have explored the oxidation of secondary alcohols to ketones with potassium tetraoxoferrate(VI), showing the transformation of related compounds into ketones in almost quantitative yields. Such reactions are characterized by substantial enthalpies of activation and large primary deuterium isotope effects, indicating the complex nature of these oxidation processes (B. Norcross et al., 1997).

  • Material Science Applications : The study of novel noncentrosymmetric donor-acceptor configure chalcone derivatives has reported the linear optical, second and third-order nonlinear optical (NLO) properties, suggesting applications in semiconductor devices and organic electronics. Compounds with halogenated phenyl groups have shown to be promising materials due to their enhanced NLO activities and thermal stability (M. Shkir et al., 2019).

  • Synthetic Intermediates : The utility of halogenated phenyl compounds as intermediates in the synthesis of more complex molecules is well-documented. For instance, the preparation of thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone highlights the role of such compounds in facilitating the introduction of functional groups into heterocyclic systems, which are of interest in drug discovery and development (Marco Colella et al., 2018).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c16-10-3-1-9(2-4-10)13(21)7-8-20-12-6-5-11(17)14(18)15(12)19/h1-6,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHWKTXBGTXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=C(C(=C(C=C2)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

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